molecular formula C8H7ClN2O B12971193 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B12971193
M. Wt: 182.61 g/mol
InChI Key: MYFDECHVCSSNDC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 4th position and a methyl group at the 6th position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridines with various functional groups.

Scientific Research Applications

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the chlorine and methyl substituents.

    4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the methyl group.

    6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the chlorine atom.

Uniqueness

4-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H7ClN2O/c1-11-4-6-7(8(11)12)5(9)2-3-10-6/h2-3H,4H2,1H3

InChI Key

MYFDECHVCSSNDC-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=NC=CC(=C2C1=O)Cl

Origin of Product

United States

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